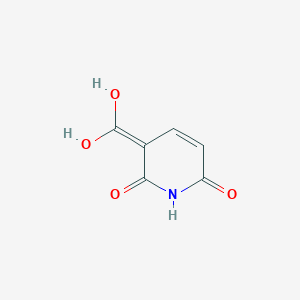
3-(dihydroxymethylidene)pyridine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dihydroxynicotinic acid . It is a member of the pyridine family and is derived from nicotinic acid. This compound is characterized by its molecular formula C6H5NO4 and is a conjugate acid of 2,6-dihydroxynicotinate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dihydroxynicotinic acid typically involves the hydroxylation of nicotinic acid. One common method includes the use of strong oxidizing agents under controlled conditions to introduce hydroxyl groups at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods: Industrial production of 2,6-dihydroxynicotinic acid may involve multi-step synthesis starting from readily available precursors like nicotinic acid. The process often includes steps such as nitration, reduction, and hydroxylation, followed by purification techniques like crystallization or chromatography to obtain the final product with high purity .
Types of Reactions:
Oxidation: 2,6-dihydroxynicotinic acid can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Formation of 2,6-dioxonicotinic acid.
Reduction: Formation of 2,6-dihydroxy-3-pyridinecarboxylic acid derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
2,6-dihydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dihydroxynicotinic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes involved in oxidative stress and inflammation.
Pathways Involved: The compound may modulate pathways related to antioxidant defense and cellular metabolism, thereby exerting its biological effects.
Comparison with Similar Compounds
- 2,5-dihydroxynicotinic acid
- 3,5-dihydroxynicotinic acid
- 2,3-dihydroxynicotinic acid
Comparison: 2,6-dihydroxynicotinic acid is unique due to the specific positioning of the hydroxyl groups at the 2 and 6 positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its isomers. For instance, the 2,6-dihydroxy configuration may result in different reactivity and interaction with biological targets compared to the 2,5- or 3,5-dihydroxy configurations .
Properties
IUPAC Name |
3-(dihydroxymethylidene)pyridine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-2-1-3(6(10)11)5(9)7-4/h1-2,10-11H,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOPCHRDUXFILH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=O)C1=C(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)NC(=O)C1=C(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
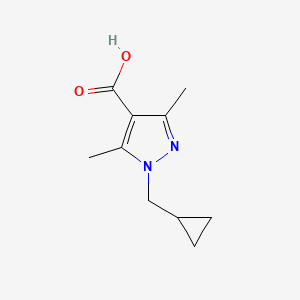
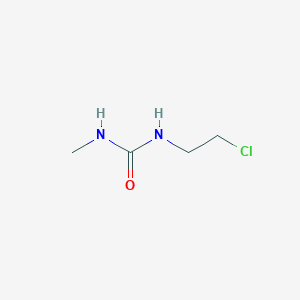
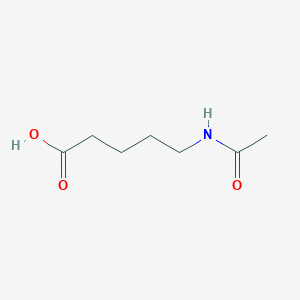
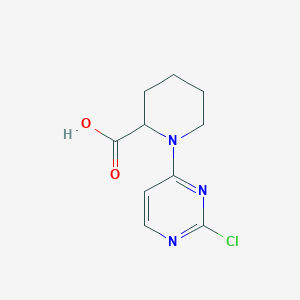
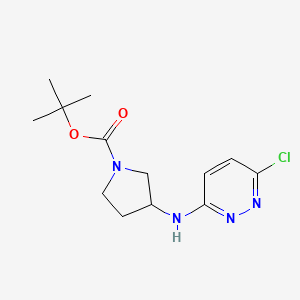
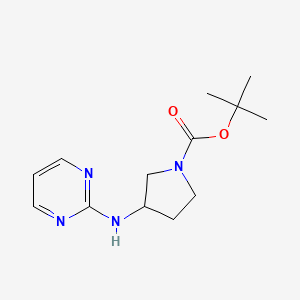
![tert-butyl N-[1-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidyl]carbamate](/img/structure/B7887306.png)
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B7887307.png)

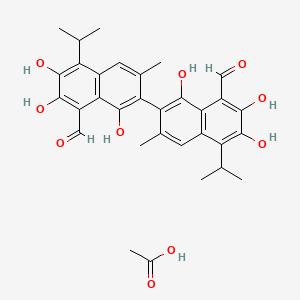
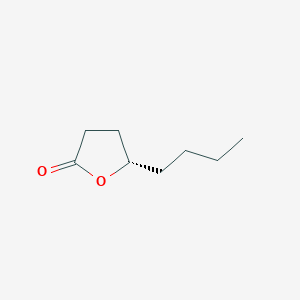
![4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride](/img/structure/B7887339.png)
![[(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate](/img/structure/B7887341.png)
![1-[2-[(1-Ethoxy-1-oxidanylidene-pentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid; 2-methylpropan-2-amine](/img/structure/B7887347.png)
